

# Independent Verification of Astragaloside II's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of **Astragaloside II** with relevant alternatives, supported by experimental data. It is intended to serve as a resource for independent verification and further research into the therapeutic potential of this natural saponin.

# I. Comparison with Losartan in a Model of Diabetic Nephropathy

**Astragaloside II** has been investigated for its potential to ameliorate kidney damage in diabetic nephropathy. A key study by Su et al. (2021) compared the efficacy of **Astragaloside II** with losartan, an angiotensin II receptor blocker commonly used to manage this condition. The study utilized a streptozotocin (STZ)-induced diabetic rat model.[1]

#### **Quantitative Data Summary**



| Parameter                                              | Control<br>Group | Diabetic<br>Model<br>Group | Astragalosi<br>de II (3.2<br>mg/kg/d) | Astragalosi<br>de II (6.4<br>mg/kg/d) | Losartan<br>(10<br>mg/kg/d) |
|--------------------------------------------------------|------------------|----------------------------|---------------------------------------|---------------------------------------|-----------------------------|
| Urinary Albumin-to- Creatinine Ratio (ACR; µg/mg)      | ~50              | ~400                       | ~250                                  | ~200                                  | ~220                        |
| Podocyte Apoptosis (TUNEL- positive cells/glomerul us) | ~0.5             | ~4.5                       | ~2.5                                  | ~1.5                                  | ~2.0                        |
| Cleaved Caspase-3 Expression (relative to control)     | 1                | ~3.5                       | ~2.0                                  | ~1.5                                  | ~1.8                        |
| LC3-II/LC3-I<br>Ratio (marker<br>of autophagy)         | 1                | ~0.4                       | ~0.7                                  | ~0.8                                  | ~0.75                       |
| p62 Expression (autophagy substrate)                   | 1                | ~2.5                       | ~1.5                                  | ~1.2                                  | ~1.6                        |

Data are approximated from graphical representations in Su et al. (2021) and are intended for comparative purposes.

## Experimental Protocol: STZ-Induced Diabetic Nephropathy in Rats

• Animal Model: Male Sprague-Dawley rats.



- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg.
- Treatment Groups:
  - Normal control rats.
  - Diabetic model rats (untreated).
  - Diabetic rats treated with losartan (10 mg/kg/day by gavage).[1]
  - Diabetic rats treated with Astragaloside II (3.2 and 6.4 mg/kg/day by gavage).[1]
- Treatment Duration: 9 weeks.[1]
- Key Outcome Measures:
  - Renal Function: Urinary albumin and creatinine levels were measured to determine the albumin-to-creatinine ratio (ACR).
  - Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology.[1]
  - Apoptosis: Podocyte apoptosis was evaluated by TUNEL assay and immunohistochemical staining for cleaved caspase-3.[2]
  - Autophagy/Mitophagy: The expression of autophagy-related proteins LC3 and p62, and mitophagy-related proteins PINK1 and Parkin were measured by Western blot.[1][3]
  - Oxidative Stress: The expression of Nrf2 and Keap1 was determined by Western blot.[1]

## Signaling Pathway: Nrf2 and PINK1/Parkin in Diabetic Nephropathy

**Astragaloside II** appears to exert its protective effects in diabetic nephropathy in part through the activation of the Nrf2 and PINK1/Parkin signaling pathways.[1] Nrf2 is a key regulator of the antioxidant response, while the PINK1/Parkin pathway is crucial for mitophagy, the selective removal of damaged mitochondria.





Click to download full resolution via product page

Caption: Astragaloside II signaling in diabetic nephropathy. (Max Width: 760px)

# II. Comparison with Astragaloside IV in a Model of Ulcerative Colitis

Both **Astragaloside II** and its more extensively studied counterpart, Astragaloside IV, have demonstrated protective effects in experimental models of ulcerative colitis.

#### **Quantitative Data Summary**



| Parameter                       | Control Group | DSS Model<br>Group | Astragaloside<br>II (50 mg/kg) | Astragaloside<br>IV (200 mg/kg) |
|---------------------------------|---------------|--------------------|--------------------------------|---------------------------------|
| Disease Activity<br>Index (DAI) | 0             | ~3.5               | ~1.5                           | ~1.0                            |
| Colon Length<br>(cm)            | ~8.0          | ~5.5               | ~7.0                           | ~7.5                            |
| MPO Activity<br>(U/g tissue)    | ~1.0          | ~4.5               | ~2.0                           | ~1.5                            |
| TNF-α Level<br>(pg/mg protein)  | ~20           | ~80                | ~40                            | ~30                             |
| IL-6 Level<br>(pg/mg protein)   | ~15           | ~60                | ~30                            | ~25                             |

Data are approximated from graphical representations in Qiao et al. (2019) and Wu & Chen (2019) for comparative purposes.

### Experimental Protocol: DSS-Induced Ulcerative Colitis in Mice

- Animal Model: Male C57BL/6 mice.
- Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.[4]
- Treatment Groups:
  - Control group (drinking water without DSS).
  - DSS model group.
  - DSS group treated with Astragaloside II (e.g., 30 and 50 mg/kg, oral gavage).
  - DSS group treated with Astragaloside IV (e.g., 50 and 200 mg/kg, oral gavage).



- Treatment Duration: Typically 10-14 days, with treatment starting before or concurrently with DSS administration.[4]
- Key Outcome Measures:
  - Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[4]
  - Macroscopic Evaluation: Measurement of colon length at the end of the experiment.
  - Inflammatory Markers: Myeloperoxidase (MPO) activity and levels of pro-inflammatory
     cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates measured by ELISA.[6]
  - Signaling Pathway Analysis: Expression of proteins in the NF-κB and HIF-1α pathways determined by Western blot.[6]

### Experimental Workflow: In Vivo Model of Ulcerative Colitis





Click to download full resolution via product page

Caption: Workflow for DSS-induced ulcerative colitis model. (Max Width: 760px)



## III. Enhancement of Cisplatin Chemosensitivity in Gastric Cancer Cells

**Astragaloside II** has been shown to enhance the cytotoxic effects of the chemotherapeutic agent cisplatin in human gastric cancer cells (SGC-7901) by inhibiting protective autophagy.

**Quantitative Data Summary** 

| Treatment<br>Group                                | Cell Viability<br>(%) | Apoptosis<br>Rate (%) | LC3-II/LC3-I<br>Ratio | p62<br>Expression |
|---------------------------------------------------|-----------------------|-----------------------|-----------------------|-------------------|
| Control                                           | 100                   | ~2                    | ~1.0                  | ~1.0              |
| Cisplatin (5 µM)                                  | ~70                   | ~15                   | ~2.5                  | ~0.6              |
| Astragaloside II<br>(50 μM)                       | ~95                   | ~5                    | ~1.2                  | ~1.5              |
| Cisplatin (5 µM)<br>+ Astragaloside II<br>(50 µM) | ~40                   | ~35                   | ~1.8                  | ~1.8              |

Data are approximated from graphical representations in Yang et al. (2016) for comparative purposes.

## **Experimental Protocol: In Vitro Chemosensitization Assay**

- Cell Line: Human gastric cancer cell line SGC-7901.
- Treatment Groups:
  - Untreated control.
  - Cisplatin alone (e.g., 5 μM).
  - Astragaloside II alone (e.g., 50 μM).[7]
  - Combination of cisplatin and Astragaloside II.



- Treatment Duration: Typically 24-48 hours.
- Key Outcome Measures:
  - Cell Viability: Assessed using the MTT assay.
  - Apoptosis: Measured by flow cytometry after Annexin V-FITC/PI staining.
  - Autophagy: Monitored by observing the formation of GFP-LC3 puncta using fluorescence microscopy and by measuring the protein levels of LC3 and p62 via Western blot.[8]
  - Signaling Pathway Analysis: Expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway determined by Western blot.[8]

### Signaling Pathway: Inhibition of Autophagy via PI3K/Akt/mTOR

Cisplatin can induce a protective autophagic response in cancer cells, which limits its therapeutic efficacy. **Astragaloside II** appears to counteract this by inhibiting autophagic flux, potentially through the modulation of the PI3K/Akt/mTOR pathway.[8]



Click to download full resolution via product page

**Caption: Astragaloside II**'s role in cisplatin chemosensitivity. (Max Width: 760px)



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Astragaloside II Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Astragaloside II Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats [frontiersin.org]
- 4. Astragaloside II alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Astragaloside II alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. AstragalosideII inhibits autophagic flux and enhance chemosensitivity of cisplatin in human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Astragaloside II's Published Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649417#independent-verification-of-the-published-effects-of-astragaloside-ii]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com